Bepridil: A Comprehensive Pharmacological Profile and Off-Target Effect Analysis
Bepridil: A Comprehensive Pharmacological Profile and Off-Target Effect Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bepridil is a non-selective calcium channel blocker with a complex pharmacological profile characterized by interactions with multiple ion channels and intracellular proteins. Initially developed for the management of angina pectoris, its clinical use has been significantly curtailed due to proarrhythmic risks, primarily Torsades de Pointes, stemming from its off-target effects. This technical guide provides an in-depth analysis of Bepridil's pharmacological properties, including its mechanism of action, pharmacokinetics, and a detailed examination of its off-target interactions. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are also provided to support further research and drug development efforts.
Pharmacological Profile
Bepridil exerts its therapeutic effects through the modulation of several key physiological processes. While classified as a calcium channel blocker, its activity extends to other ion channels and intracellular signaling molecules.
Mechanism of Action
Bepridil's primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and a reduction in myocardial contractility and oxygen demand.[1] However, it is a non-selective agent, also inhibiting fast sodium channels and various potassium channels, contributing to its antiarrhythmic and proarrhythmic properties.[1] Furthermore, Bepridil is a potent calmodulin antagonist, which interferes with intracellular calcium signaling.[1]
Therapeutic Indications
Bepridil was historically indicated for the treatment of chronic stable angina.[1] Due to its complex ion channel activity, it also exhibits antiarrhythmic and antihypertensive effects. However, its use is now largely restricted due to safety concerns.
Pharmacokinetics and Metabolism
Bepridil is well-absorbed orally and undergoes extensive hepatic metabolism. It has a long elimination half-life, which allows for once-daily dosing. The majority of the drug is bound to plasma proteins.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding Bepridil's interactions with its primary targets and notable off-target molecules.
Table 1: Pharmacokinetic Parameters of Bepridil
| Parameter | Value | Species | Reference |
| Bioavailability | ~60% | Human | [1] |
| Protein Binding | >99% | Human | |
| Volume of Distribution (Vd) | 15.3 ± 10.9 L/kg | Human | |
| Elimination Half-life | 24-50 hours | Human | |
| Clearance | 0.524 ± 0.215 L·kg−1·h−1 | Human |
Table 2: On-Target and Off-Target Activity of Bepridil (IC50, Ki, Kd)
| Target | Activity | Value (µM) | Assay Type | Species | Reference |
| On-Target | |||||
| L-type Ca2+ Channels | IC50 | Varies by tissue | Electrophysiology | Various | [1] |
| Off-Target | |||||
| hERG (IKr) | IC50 | 13.2 | Electrophysiology | Guinea Pig | |
| IKs | IC50 | 6.2 | Electrophysiology | Guinea Pig | |
| IKNa | IC50 | 2.2 | Electrophysiology | Guinea Pig | |
| Ito | IC50 | ~3 | Electrophysiology | Sheep | |
| IKATP | IC50 | 6.6-10.5 | Electrophysiology | Guinea Pig | |
| Kv1.5 | IC50 | 6.6 | Electrophysiology | Human | |
| TREK-1 | IC50 | 0.59 | Electrophysiology | Human | |
| Fast Na+ Channels | IC50 | 30-300 | Electrophysiology | Guinea Pig | |
| Calmodulin | IC50 | 8 | Enzyme Assay | Bovine | |
| Calmodulin | Ki | 2.2 | Binding Assay | ||
| Calmodulin | Kd | 6.2 | Binding Assay | ||
| Mitochondrial Membranes | Kd | 17 | Binding Assay | Rat | [2] |
| α1-Adrenergic Receptor | Ki | ~4 | Radioligand Binding | ||
| Muscarinic Receptors | Ki | >10 | Radioligand Binding |
Off-Target Effects and Proarrhythmic Risk
The most significant off-target effect of Bepridil is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of the hERG channel prolongs the QT interval of the electrocardiogram, a key risk factor for the development of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes.
Mechanism of hERG Blockade and Torsades de Pointes
Bepridil blocks the hERG channel by binding to a site within the channel's pore. This "trapping" mechanism, where the drug becomes lodged within the channel, contributes to its potent inhibitory effect. The resulting delay in ventricular repolarization creates an electrophysiological substrate for early afterdepolarizations, which can trigger Torsades de Pointes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of Bepridil.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the effect of Bepridil on specific ion channel currents (e.g., L-type Ca2+, hERG) in isolated cardiomyocytes or heterologous expression systems.
Materials:
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Isolated cardiomyocytes or cells stably expressing the ion channel of interest (e.g., HEK293 cells).
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Patch clamp amplifier and data acquisition system.
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Borosilicate glass capillaries for micropipette fabrication.
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Micromanipulator.
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Perfusion system.
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External solution (e.g., Tyrode's solution containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH).
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Internal (pipette) solution (e.g., containing in mM: 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH).
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Bepridil stock solution in a suitable solvent (e.g., DMSO).
Procedure:
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Prepare fresh external and internal solutions daily.
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Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
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Plate isolated cells in a recording chamber on the stage of an inverted microscope.
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Continuously perfuse the cells with external solution at a constant rate.
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Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
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Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
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Clamp the cell membrane potential at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for hERG channels).
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Apply a specific voltage-clamp protocol to elicit the ion channel currents of interest.
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Record baseline currents in the absence of the drug.
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Perfuse the cell with the external solution containing various concentrations of Bepridil.
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Record the ion channel currents at each drug concentration until a steady-state effect is reached.
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Wash out the drug with the external solution to assess the reversibility of the effect.
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Analyze the data to determine the concentration-response relationship and calculate the IC50 value for Bepridil's effect on the specific ion channel.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the effects of Bepridil on ion channels expressed in a heterologous system.
Materials:
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Xenopus laevis oocytes.
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cRNA encoding the ion channel of interest.
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TEVC amplifier and data acquisition system.
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Microelectrodes (voltage and current).
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Micromanipulators.
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Recording chamber.
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Oocyte recording solution (e.g., ND96 containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.6 with NaOH).
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3 M KCl for filling microelectrodes.
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Bepridil stock solution.
Procedure:
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Inject oocytes with the cRNA of the target ion channel and incubate for 2-5 days to allow for protein expression.
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Place an oocyte in the recording chamber perfused with the recording solution.
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Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
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Clamp the oocyte membrane potential to a holding potential.
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Apply a voltage-clamp protocol to elicit the ion channel currents.
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Record baseline currents.
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Perfuse the chamber with the recording solution containing different concentrations of Bepridil.
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Record currents at each concentration.
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Perform data analysis to determine the IC50 value.
Calmodulin (CaM) Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of Bepridil for calmodulin.
Materials:
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Purified calmodulin.
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Radiolabeled calmodulin ligand (e.g., [3H]-W-7).
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Unlabeled Bepridil.
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Binding buffer (e.g., Tris-HCl buffer containing CaCl2).
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Glass fiber filters.
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Filtration apparatus.
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Scintillation counter and scintillation fluid.
Procedure:
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In a series of tubes, add a fixed concentration of purified calmodulin and the radiolabeled ligand.
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Add increasing concentrations of unlabeled Bepridil to the tubes.
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Incubate the mixture to allow binding to reach equilibrium.
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Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
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Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity on the filters using a scintillation counter.
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The concentration of Bepridil that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to Bepridil's pharmacology.
Caption: Bepridil's multifaceted mechanism of action.
Caption: Pathway from hERG channel blockade to Torsades de Pointes.
Caption: Experimental workflow for whole-cell patch clamp.
Conclusion
Bepridil's complex pharmacological profile, characterized by its non-selective interactions with multiple ion channels and calmodulin, underscores the importance of comprehensive off-target screening in drug development. While its primary calcium channel blocking activity provided therapeutic benefit in angina, its potent inhibition of the hERG potassium channel led to significant proarrhythmic risks, ultimately limiting its clinical utility. The detailed pharmacological data, experimental protocols, and pathway visualizations provided in this guide serve as a valuable resource for researchers investigating ion channel modulators and for drug development professionals seeking to mitigate off-target liabilities in novel therapeutic candidates. A thorough understanding of a compound's full pharmacological signature is paramount for ensuring both efficacy and safety.
